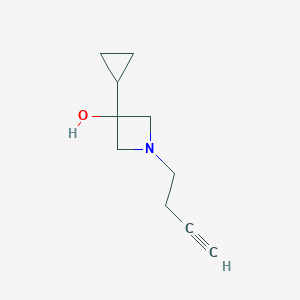

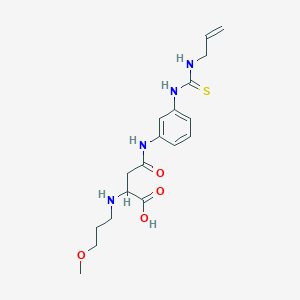

![molecular formula C19H23N3O2S B2382307 N-Cyclohexyl-2-[6-(4-methoxy-phenyl)-pyridazin-3-ylsulfanyl]-acetamide CAS No. 626223-12-9](/img/structure/B2382307.png)

N-Cyclohexyl-2-[6-(4-methoxy-phenyl)-pyridazin-3-ylsulfanyl]-acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-Cyclohexyl-2-[6-(4-methoxy-phenyl)-pyridazin-3-ylsulfanyl]-acetamide” is a complex organic compound. It contains a cyclohexyl group, a pyridazine ring, a phenyl ring with a methoxy group, and an acetamide group .

Molecular Structure Analysis

The compound contains a cyclohexyl group, which is a six-membered carbon ring . It also has a pyridazine ring, which is a six-membered ring with two nitrogen atoms . The phenyl ring is a six-membered carbon ring, and the methoxy group attached to it consists of a carbon atom bonded to three hydrogen atoms and one oxygen atom . The acetamide group contains a carbonyl (C=O) and an amine (NH2) group .Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. The pyridazine ring can participate in electrophilic substitution reactions . The methoxy group on the phenyl ring can influence the reactivity of the ring, often making it more susceptible to electrophilic aromatic substitution . The acetamide group might undergo hydrolysis, and the cyclohexyl group, being an alkyl group, is generally quite unreactive .Applications De Recherche Scientifique

Synthesis and Structural Characterization

Innovative Synthesis Techniques

Studies have explored novel approaches to synthesize various organic compounds, demonstrating the versatility of reactions involving amides and acetamides. For instance, Galeazzi et al. (1996) described oxidative cyclization processes to produce 1,3,4-trisubstituted pyrrolidin-2-ones, showcasing a methodology that could be relevant to synthesizing compounds related to N-Cyclohexyl-2-[6-(4-methoxy-phenyl)-pyridazin-3-ylsulfanyl]-acetamide (Galeazzi, Mobbili, & Orena, 1996).

Chemical Modification and Characterization

Orek et al. (2012) synthesized and characterized N-cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]-acetamide dihydrate, including NMR and X-ray single-crystal determination. This study emphasizes the importance of detailed chemical characterization in understanding the properties of such complex molecules (Orek, Koparir, & Koparır, 2012).

Biological Activities

Antimicrobial and Antioxidant Properties

The research on N-cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]-acetamide dihydrate by Orek et al. also explored its antibacterial, antifungal, and antioxidant activities, demonstrating the compound's potential in medical and pharmaceutical applications (Orek, Koparir, & Koparır, 2012).

Mécanisme D'action

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with it.

Orientations Futures

The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising biological activity, it could be further studied as a potential pharmaceutical . Alternatively, if it has interesting chemical reactivity, it could be used in synthetic chemistry .

Propriétés

IUPAC Name |

N-cyclohexyl-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2S/c1-24-16-9-7-14(8-10-16)17-11-12-19(22-21-17)25-13-18(23)20-15-5-3-2-4-6-15/h7-12,15H,2-6,13H2,1H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTEPKMUASYLQDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49678594 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

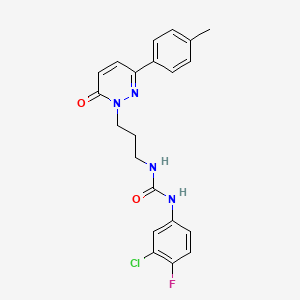

![1,3-dimethyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2382226.png)

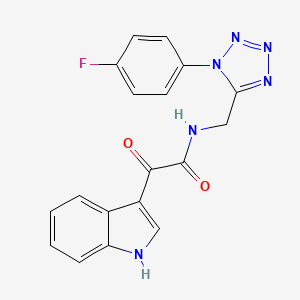

![5-(4-fluorophenyl)-2-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2382227.png)

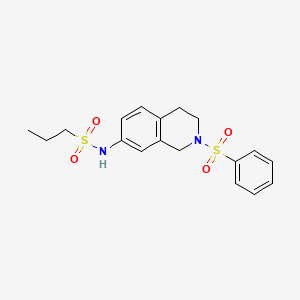

![5-Methyl-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B2382231.png)

![1-[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-2-phenoxyethanone](/img/structure/B2382237.png)

![ethyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetate](/img/structure/B2382239.png)

![N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2382240.png)